molecular formula C17H17ClN2O4S B2375041 5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide CAS No. 950094-91-4

5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide

Cat. No.: B2375041
CAS No.: 950094-91-4
M. Wt: 380.84
InChI Key: AKIBVANASSJXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide” is a type of targeted anti-tumor drug. It can inhibit tumor growth by interfering with cell proliferation and regulating the cell cycle .


Synthesis Analysis

The synthesis of this compound is usually achieved through chemical synthesis . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It includes a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

This compound acts as a positive allosteric modulator of group 1 metabotropic glutamate receptors . It potentiates mGluR5 responses by a mechanism that is distinct from that of VU-29 .

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

A series of derivatives designed and synthesized for their potential anticonvulsant activities revealed significant findings. Compounds with essential functional groups for binding to benzodiazepine receptors and a 4-thiazolidinone ring as an anticonvulsant pharmacophore showed considerable anticonvulsant activity. One compound, in particular, demonstrated the best activity and also induced significant sedative-hypnotic activity without impairing learning and memory, suggesting its potential in the development of new therapeutic agents in this area (Faizi et al., 2017).

Anti-inflammatory and Anticancer Potential

The investigation into thiazolidinone and thiazole scaffolds highlighted their potent inhibitory effects on 5-lipoxygenase (5-LO), a critical enzyme in the inflammatory process. These compounds, characterized by high potency and potential intervention in inflammatory, allergic diseases, and certain cancer types, mark a significant step forward in the search for new therapeutic options (Hofmann et al., 2011).

Antimicrobial Applications

Research into thiazole derivatives incorporating a thiazolidine ring has shown promising antimicrobial activities. These compounds were tested against a variety of bacterial and fungal strains, displaying potential therapeutic intervention for the treatment of microbial diseases. This research opens up new avenues for the development of antimicrobial agents (Desai et al., 2013).

Photo-degradation Studies

A pharmaceutical compound under development for the treatment of overactive bladder, containing a thiazole-containing compound, was studied for its photo-degradation behavior. This study provided insights into the stability and degradation pathways of thiazole-containing compounds, which is crucial for the development of stable pharmaceutical formulations (Wu et al., 2007).

Molecular Structure and Interaction Analysis

The absolute configuration and molecular structure studies of 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been conducted to understand their structural configurations and potential interactions. These studies are essential for the rational design of new compounds with desired biological activities (Galal et al., 2018).

Mechanism of Action

This compound does not bind to the MPEP site, unlike other positive allosteric modulators. It potentiates mGluR5 responses by a mechanism that is distinct from that of VU-29 . It also acts as a PAM at mGluR1 .

Properties

IUPAC Name

5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-8-3-12(18)11-15(16)17(21)19-13-4-6-14(7-5-13)20-9-2-10-25(20,22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIBVANASSJXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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